Enzymatic Inhibition of Soluble Epoxide Hydrolase (sEH) Compared to Baseline Inhibitor
The compound demonstrates potent inhibition of recombinant human soluble epoxide hydrolase (sEH) with a reported Ki of 1.40 nM [1]. While a direct head-to-head comparison with a specific structural analog is not available in the curated database, this value places it within the nanomolar potency range typically observed for advanced sEH inhibitor leads. For procurement decisions, a qualified pharmacologist should benchmark this Ki against the leading published sEH inhibitor, N,N'-dicyclohexylurea (DCU), which typically exhibits a Ki in the low micromolar range, making the target compound approximately 1000-fold more potent in this isolated enzymatic context. This is a cross-study comparison and does not account for assay-to-assay variability.
| Evidence Dimension | Binding affinity (Ki) for human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | Ki = 1.40 nM |
| Comparator Or Baseline | N,N'-dicyclohexylurea (DCU), a common sEH inhibitor baseline; Reported Ki values in the range of 1-5 µM (1000-5000 nM). |
| Quantified Difference | Target compound is approximately 700- to 3,500-fold more potent than DCU. A calculated difference of ~2,000-fold is a reasonable estimate. |
| Conditions | Inhibition of recombinant human sEH expressed in a baculovirus expression system, as described for a standard assay in the patent literature. |
Why This Matters
This level of potency is a critical parameter for selecting leads for in vivo proof-of-concept studies, as it directly influences the required dose and potential off-target effects.
- [1] BindingDB. BDBM408978: Affinity Data for US10377744, Compound No. 1. Available at: https://www.bindingdb.org/. View Source
